3-[(2,4-dimethylanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
CAS No.: 494195-73-2
Cat. No.: VC17417604
Molecular Formula: C17H18N4S
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 494195-73-2 |
|---|---|
| Molecular Formula | C17H18N4S |
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | 3-[(2,4-dimethylanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C17H18N4S/c1-12-8-9-15(13(2)10-12)18-11-16-19-20-17(22)21(16)14-6-4-3-5-7-14/h3-10,18H,11H2,1-2H3,(H,20,22) |
| Standard InChI Key | WVXQNQRSPAFCRW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)NCC2=NNC(=S)N2C3=CC=CC=C3)C |
Introduction
Structural Characteristics and Nomenclature
The core structure of 3-[(2,4-dimethylanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione consists of a 1,2,4-triazole ring substituted at three positions:
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Position 3: A (2,4-dimethylanilino)methyl group (–CH₂–NH–C₆H₃(CH₃)₂-2,4)
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Position 4: A phenyl ring (C₆H₅)
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Position 5: A thione (–S–) group
This arrangement places the molecule within a class of N-alkylated triazole-thiones, which exhibit tautomerism between thione (C=S) and thiol (–SH) forms. The 2,4-dimethylanilino moiety introduces steric and electronic effects that influence solubility and reactivity .
Comparative Structural Analysis
Synthetic Methodologies
General Synthesis of 1,2,4-Triazole-5-thiones
The synthesis of 1,2,4-triazole-5-thiones typically involves cyclization reactions of thiosemicarbazides or hydrazine derivatives. For example:
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Hydrazide-Isothiocyanate Condensation:
Reaction of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole-4-yl]acetohydrazide with aryl isothiocyanates yields thiosemicarbazides, which undergo alkaline cyclization to form triazole-thiones . -
Microwave-Assisted Synthesis:
Accelerated formation of benzimidazole-linked triazole-thiones using microwave irradiation (MWI) in dimethylformamide (DMF) .
Targeted Synthesis of 3-[(2,4-Dimethylanilino)methyl] Derivatives
A plausible route for synthesizing the target compound involves:
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S-Alkylation: Reacting 4-phenyl-1H-1,2,4-triazole-5-thione with 2-(chloromethyl)-N-(2,4-dimethylphenyl)aniline under basic conditions (K₂CO₃/acetone) .
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Nucleophilic Substitution: Introducing the 2,4-dimethylanilino group via SN2 displacement, leveraging the thione's nucleophilic sulfur .
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted poor aqueous solubility due to aromatic substituents; enhanced in polar aprotic solvents (DMF, DMSO) .
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Thermal Stability: Triazole-thiones generally decompose above 200°C, with stability influenced by substituent electron-withdrawing/donating effects .
Spectroscopic Characterization
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¹H NMR: Expected signals at δ 2.2–2.4 ppm (CH₃ of dimethylaniline), δ 4.5–5.0 ppm (–CH₂–NH–), and δ 7.2–7.8 ppm (aromatic protons) .
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IR: Strong absorption bands near 2550 cm⁻¹ (–SH tautomer) and 1250 cm⁻¹ (C=S) .
Research Gaps and Future Directions
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Synthetic Optimization: Develop regioselective methods to minimize byproducts during S-alkylation.
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In Vivo Studies: Evaluate toxicity profiles and therapeutic indices in preclinical models.
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Structure-Activity Relationships (SAR): Systematically modify the anilino and phenyl groups to optimize pharmacodynamic properties.
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